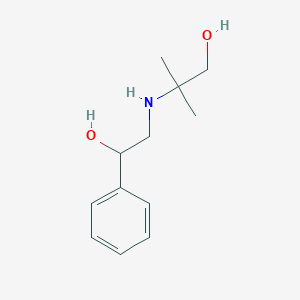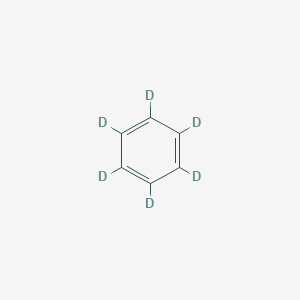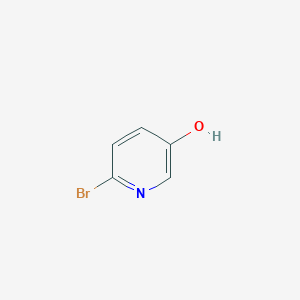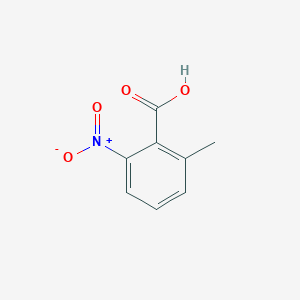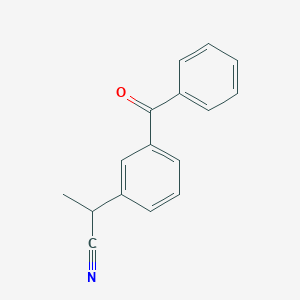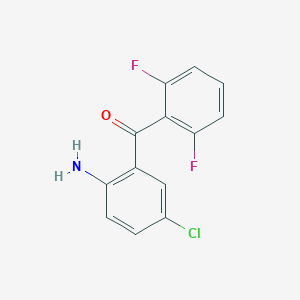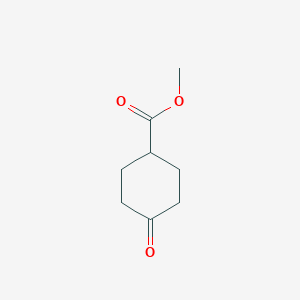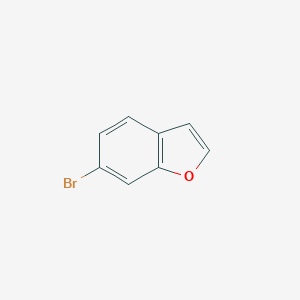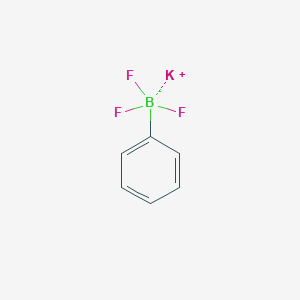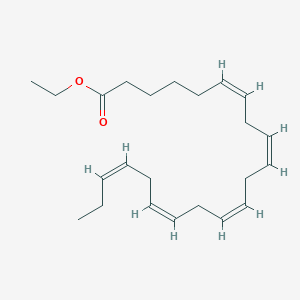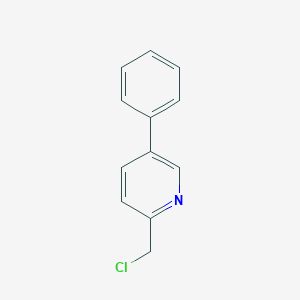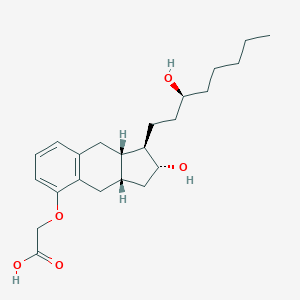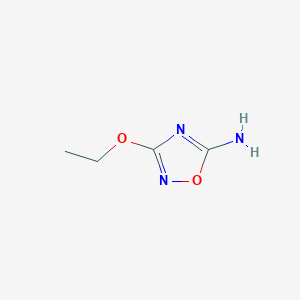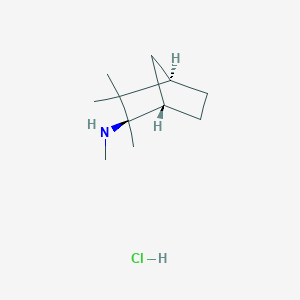
(-)-Mecamylamine Hydrochloride
描述
(-)-Mecamylamine Hydrochloride, commonly referred to as mecamylamine, is a compound with a history of use as an antihypertensive agent due to its ganglionic blocking properties. Initially developed for the treatment of hypertension, mecamylamine has been found to be a potent antagonist for various types of nicotinic acetylcholine receptors (nAChRs). Its ability to cross the blood-brain barrier at relatively low doses has led to research into its potential for treating neuropsychiatric disorders, including addiction disorders, Tourette's syndrome, schizophrenia, and mood disorders .
Synthesis Analysis
Mecamylamine is a secondary amine, chemically known as 3-methylaminoisocamphane hydrochloride. It has been noted for its marked and prolonged blood pressure reduction and ganglionic blockade in animals. Unlike previous ganglion-blocking agents, which are tertiary amines and poorly absorbed from the gastrointestinal tract, mecamylamine is well absorbed when administered orally .
Molecular Structure Analysis
The molecular structure of mecamylamine as a secondary amine contributes to its pharmacological properties. Its structure allows for effective absorption and a prolonged duration of action compared to quaternary ammonium ganglionic blocking agents. The molecular structure also contributes to its ability to cross the blood-brain barrier, which is essential for its central nervous system effects .
Chemical Reactions Analysis
Mecamylamine's ganglionic blocking activity is characterized by its ability to inhibit the contractions of the nictitating membrane in cats induced by preganglionic nerve stimulation, but not those due to injected epinephrine. This specificity suggests a high degree of selectivity for ganglionic blocking action without significant adrenergic blocking, antihistaminic, atropine-like, or surface local anesthetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of mecamylamine contribute to its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The compound's stability and solubility in biological matrices are crucial for its therapeutic efficacy and have been studied to develop reliable methods for its quantification in biological samples, such as human urine .
Relevant Case Studies
Several studies have investigated the effects of mecamylamine on human physiology and behavior. For instance, mecamylamine has been shown to attenuate the subjective stimulant-like effects of alcohol in social drinkers and reduce the self-reported desire to consume additional alcoholic beverages . In another study, mecamylamine demonstrated anxiolytic effects and was associated with upregulation of brain-derived neurotrophic factor (BDNF) in rat brains, suggesting a potential mechanism for its therapeutic effects in anxiety-related symptoms . Additionally, mecamylamine's potential as a radioligand for positron emission tomography (PET) to study nAChRs has been evaluated, although specific binding in vivo was not established .
科学研究应用
Pharmacological Properties and Potential Therapeutic Effects
(-)-Mecamylamine Hydrochloride, a nicotinic parasympathetic ganglionic blocker, was initially used to treat hypertension. Its ability to easily cross the blood-brain barrier allows it to act as a nicotinic acetylcholine receptor (nAChR) antagonist, blocking all known nAChR subtypes. This property has prompted research into its potential therapeutic effects for a variety of central nervous system (CNS) disorders. Studies have indicated that (-)-Mecamylamine Hydrochloride could be effective in treating conditions such as nicotine and alcohol addiction, mood disorders, cognitive impairment, and attention deficit hyperactivity disorder. Importantly, its therapeutic effects on the CNS are achieved at doses significantly lower than those used for hypertension, reducing the likelihood of peripheral side effects Nickell, Grinevich, Siripurapu, Smith, & Dwoskin, 2013.
Differential Effects of Stereiosomers
Research into the differential effects of (-)-Mecamylamine Hydrochloride's stereoisomers, S(+)- and R(-)-mecamylamine, has revealed that these isomers may have varying pharmacological impacts. Studies suggest that these differences could influence the drug's effectiveness and side effect profile in the treatment of CNS disorders. This indicates a potential for developing more targeted therapies by exploiting the distinct properties of each stereoisomer Papke, Sanberg, & Shytle, 2001.
Neuropharmacological Research and Clinical Trials
(-)-Mecamylamine Hydrochloride has been the subject of neuropharmacological research and clinical trials aiming to explore its efficacy in treating various neuropsychiatric disorders. Its nonselective and noncompetitive antagonism of nAChRs, combined with its ability to penetrate the blood-brain barrier at relatively low doses, has made it a valuable tool for investigating the role of central nAChRs in the etiology and treatment of disorders such as addiction, Tourette's syndrome, schizophrenia, and various cognitive and mood disorders. Recent Phase II clinical trials have even suggested its potential as an augmentation pharmacotherapy for treatment-resistant major depression Bacher, Wu, Shytle, & George, 2009.
Addiction and Withdrawal Research
Research has also focused on (-)-Mecamylamine Hydrochloride's role in addiction and withdrawal, particularly concerning nicotine and alcohol. Studies have demonstrated its ability to attenuate the rewarding effects of nicotine, suggesting a potential use in smoking cessation therapies. Additionally, its impact on alcohol consumption and preference has been investigated, with some studies indicating its capability to modify the subjective effects of alcohol and possibly reduce alcohol consumption Liu, Caggiula, Yee, Nobuta, Sved, Pechnick, & Poland, 2007.
Brain Distribution and Pharmacokinetics
Understanding the pharmacokinetics and brain distribution of (-)-Mecamylamine Hydrochloride is crucial for its development as a radioligand for positron emission tomography (PET) imaging of nicotinic receptors. Studies have explored its biodistribution, demonstrating its ability to cross the blood-brain barrier and its distribution across different brain regions. This research is foundational for the potential use of (-)-Mecamylamine Hydrochloride in PET studies to investigate central nAChRs in vivo Debruyne, Sobrio, Hinschberger, Camsonne, Coquerel, & Barré, 2003.
安全和危害
未来方向
属性
IUPAC Name |
(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GITWGATASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493914 | |
| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Mecamylamine Hydrochloride | |
CAS RN |
107596-31-6 | |
| Record name | (-)-Mecamylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107596-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



